Lipophilicity and Calculated Pharmacokinetic Profile Compared to Methyl Ester and Unsubstituted Analogs
Ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate exhibits a calculated partition coefficient (XlogP) of 3.5, which is significantly higher than the methyl ester analog (C11H8BrClO3, calculated XlogP ~ 2.8-3.1) and substantially more lipophilic than the unsubstituted 2H-chromene-3-carboxylate core (XlogP < 2.0) [1]. The compound possesses 3 rotatable bonds and 3 hydrogen bond acceptors, with zero hydrogen bond donors, indicating a favorable profile for passive membrane permeability and potential blood-brain barrier penetration [2]. This specific lipophilicity range (3-4) is often associated with optimal CNS drug-like properties, balancing solubility and permeability [3].
| Evidence Dimension | Calculated Lipophilicity (XlogP) |
|---|---|
| Target Compound Data | XlogP = 3.5 |
| Comparator Or Baseline | Methyl 8-bromo-6-chloro-2H-chromene-3-carboxylate (XlogP ~ 2.8-3.1); Unsubstituted 2H-chromene-3-carboxylate (XlogP < 2.0) |
| Quantified Difference | ΔXlogP ≈ +0.4 to +1.5 |
| Conditions | Calculated properties (in silico prediction) based on molecular structure and atomic contributions [4] |
Why This Matters
Lipophilicity is a primary driver of compound distribution, passive permeability, and off-target binding; selecting the correct ester analog is critical for achieving desired cellular or in vivo exposure without empirical re-optimization.
- [1] Chembase. ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate. Calculated Properties: XlogP = 3.5, Rotatable Bonds = 3, H-bond Acceptors = 3, H-bond Donors = 0. View Source
- [2] Same as [REFS-1] View Source
- [3] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. doi:10.1602/neurorx.2.4.541 View Source
- [4] Chembase. ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate. Calculated Properties. View Source
